molecular formula C14H12N4O2S2 B6500595 N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-90-5

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B6500595
CAS No.: 864916-90-5
M. Wt: 332.4 g/mol
InChI Key: NQRUTPWVRIBSEJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 5-methyl-1,2-oxazole ring linked via a sulfanyl-acetamide bridge to a 3-phenyl-1,2,4-thiadiazole moiety. This compound is structurally characterized by its dual heterocyclic systems, which are known to confer diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-9-7-11(17-20-9)15-12(19)8-21-14-16-13(18-22-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRUTPWVRIBSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole and thiadiazole rings separately. These rings are then combined through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various cellular processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its therapeutic properties in treating various diseases.

Industry: In industry, this compound could be utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide with key analogs based on heterocyclic core variations, substituent effects, and biological activities.

Structural Analogues with Thiadiazole/Triazole/Oxazole Moieties
Compound Name (CAS No.) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound Oxazole + Thiadiazole - 5-methyl-oxazole
- 3-phenyl-thiadiazole
C₁₃H₁₂N₄O₂S₂ Not explicitly provided Hypothesized anti-inflammatory/antimicrobial activity (structural inference)
VUAA-1 (N/A) Triazole - 4-ethylphenyl
- 4-pyridinyl
C₁₆H₁₈N₆OS ~350.4 Orco agonist (olfactory receptor activation)
OLC-12 (N/A) Triazole - 4-isopropylphenyl
- 4-pyridinyl
C₁₈H₂₁N₅OS ~363.4 Orco agonist with enhanced potency vs. VUAA-1
iCRT3 (N/A) Oxazole + β-catenin inhibitor - 2-phenylethyl
- 4-methyl-oxazole
C₂₁H₂₁N₃O₂S ~379.5 Wnt/β-catenin pathway inhibitor
Anti-inflammatory in LPS-stimulated macrophages
8t (N/A) Oxadiazole + Indole - 5-chloro-2-methylphenyl
- 1H-indol-3-ylmethyl
C₂₀H₁₇ClN₄O₃S 428.5 LOX inhibition: Moderate (IC₅₀ ~50 µM)
BChE inhibition: Weak
585560-69-6 Triazole + Chlorophenyl - 5-chloro-2-methylphenyl
- 3-methylphenyl
C₁₈H₁₇ClN₆S ~400.9 Antiproliferative activity (cancer cell lines)
Structural similarity to thiadiazole analogs

Key Observations :

  • Heterocyclic Core Impact : Thiadiazole/triazole/oxazole hybrids exhibit broad bioactivity. The target compound’s thiadiazole moiety may enhance metabolic stability compared to triazole-based analogs like VUAA-1 .
  • Substituent Effects : Phenyl and substituted phenyl groups (e.g., chloro-, methyl-) improve lipophilicity and target binding. For example, compound 8t ’s chloro-substituted phenyl enhances LOX inhibition .
  • Biological Activity Trends :
    • Anti-inflammatory : iCRT3’s oxazole core inhibits pro-inflammatory cytokines (e.g., TNF-α) via β-catenin blockade .
    • Antimicrobial : Thiadiazole derivatives (e.g., 585560-69-6 ) show antiproliferative effects, likely due to DNA intercalation or enzyme inhibition .
Comparative Pharmacological Data
Activity Type Target Compound (Inferred) iCRT3 8t 585560-69-6
Anti-inflammatory Moderate (structural basis) IC₅₀: 10 µM (TCF reporter) N/A N/A
LOX Inhibition Potential N/A IC₅₀: ~50 µM N/A
Antiproliferative Likely N/A N/A IC₅₀: 15–30 µM (HeLa)
Enzyme Inhibition (BChE) Unlikely N/A IC₅₀: >100 µM N/A

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research studies.

Chemical Structure

The compound features a unique combination of oxazole and thiadiazole moieties, which are known for their biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. It has been observed to down-regulate crucial proteins involved in cell survival pathways, such as MMP2 and VEGFA .
  • Case Study : A study conducted on the effects of similar thiadiazole derivatives revealed that compounds with structural similarities exhibited enhanced anticancer properties when combined with piperazine or piperidine rings .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial Effects : Research indicates that derivatives containing the thiadiazole moiety have shown moderate to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Antifungal Activity : The compound has been tested against various fungal strains and showed effective inhibition rates comparable to standard antifungal agents .

Research Findings

Activity Type Cell Line/Organism IC50/Effectiveness Notes
AnticancerMCF-7 (Breast cancer)0.28 µg/mLInduces G2/M arrest
AntibacterialS. aureusMIC = 62.5 µg/mLModerate activity
AntifungalA. nigerMIC = 32.6 µg/mLHigher than itraconazole

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